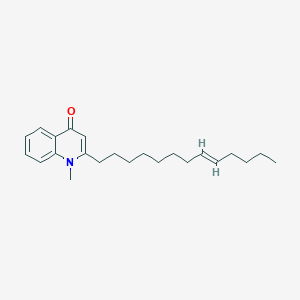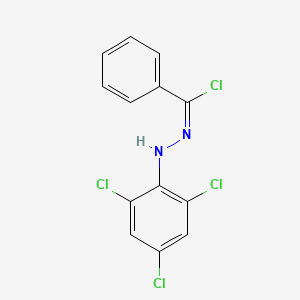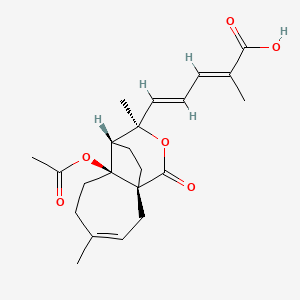
Pseudolaric acid A
Overview
Description
Pseudolaric Acid A (PAA) is a diterpenoid derived from Pseudolarix kaempferi . It is one of the main bioactive ingredients in traditional medicine Pseudolarix cortex . PAA exhibits remarkable anticancer activities and antifungal properties . It is also known for its anti-angiogenic properties .
Synthesis Analysis
The total synthesis of Pseudolaric acid A was accomplished in 16 steps from commercially available starting material. The synthesis process features a samarium diiodide (SmI(2))-mediated intramolecular alkene-ketyl radical cyclization and a ring-closing metathesis (RCM) reaction to stereoselectively cast the unusual trans-fused [5-7]-bicyclic core of pseudolaric acid A .
Molecular Structure Analysis
Pseudolaric acid A has a molecular formula of C22H28O6 . The structure of Pseudolaric acid A includes a unique trans-fused [5-7]-bicyclic core .
Chemical Reactions Analysis
Pseudolaric acid A has been found to have potent antiproliferation and anticancer activities. It induces cell cycle arrest at the G2/M phase and promotes cell death through the caspase-8/caspase-3 pathway .
Physical And Chemical Properties Analysis
Pseudolaric acid A has a molecular weight of 388.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . Its Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass of Pseudolaric acid A are 388.18858861 g/mol .
Scientific Research Applications
Traditional Chinese Medicine (TCM)
PAA, a diterpene isolated from Cortex pseudolaricis, has been recorded as a common Traditional Chinese Medicine (TCM) to treat eczema, fungal skin infections, and other skin diseases for centuries .
Anticancer Activities
PAA has been demonstrated to be used as novel treatments for cancer. It has been identified as a potential anti-AML compound. It is a diterpene acid found in the root bark of the Pseudolarix kaempferi Gordan tree (Golden Larch) with noted anti-cancer properties .
Immune Disorders
PAA has been proved to markedly inhibit inflammatory reaction and regulate the immune response. The aforementioned properties suggest PAA is potentially of therapeutic value in the treatment of immune disorders .
Inflammatory Diseases
PAA has been demonstrated to be used as novel treatments for inflammatory diseases. It has been proved to markedly inhibit inflammatory reaction .
Immunosuppression
PAA has been demonstrated to be used as novel treatments for immunosuppression. It has been proved to markedly regulate the immune response .
Mechanism of Action
Target of Action
Pseudolaric Acid A (PAA) is a bioactive ingredient in traditional medicine Pseudolarix cortex . The primary target of PAA is Hsp90 , a heat shock protein . Hsp90 is a molecular chaperone involved in the stability and function of other proteins. PAA directly binds to Hsp90, inhibiting its function .
Mode of Action
PAA interacts with Hsp90, leading to the disruption of its function . This interaction induces cell cycle arrest at the G2/M phase and promotes cell death through the caspase-8/caspase-3 pathway . The binding of PAA to Hsp90 has been confirmed through multiple biophysical experiments .
Biochemical Pathways
The primary biochemical pathway affected by PAA is the cell cycle . PAA induces cell cycle arrest at the G2/M phase . This arrest is a result of the inhibition of Hsp90, which is crucial for cell cycle progression. The caspase-8/caspase-3 pathway, a part of the apoptosis mechanism, is also activated, leading to cell death .
Result of Action
The result of PAA’s action is potent antiproliferation and anticancer activities . By inducing cell cycle arrest and promoting cell death, PAA exhibits remarkable anticancer activities . The correlation between its Hsp90 inhibitory activity and anticancer activity has been revealed through structure-activity relationship studies .
Action Environment
It is known that paa is a bioactive ingredient in traditional medicine pseudolarix cortex , suggesting that it is stable and effective in the natural environment of this plant. The influence of other environmental factors on PAA’s action, efficacy, and stability is currently unclear and warrants further investigation.
Safety and Hazards
properties
IUPAC Name |
(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHMRMDXUXWCDQ-MPVZDDSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501033697 | |
| Record name | Pseudolaric acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudolaric acid A | |
CAS RN |
82508-32-5 | |
| Record name | Pseudolaric acid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudolaric acid A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudolaric acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82508-32-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pseudolaric Acid A (PAA) and where is it found?
A1: Pseudolaric Acid A (PAA) is a diterpenoid compound primarily isolated from the root bark of the Chinese tree Pseudolarix kaempferi Gordon (Pinaceae) [, , , , , , ].
Q2: What are the traditional medicinal uses of Pseudolarix kaempferi?
A2: Pseudolarix kaempferi has been traditionally utilized in Chinese medicine as an antifungal remedy, particularly for skin diseases caused by fungal infections [, , , ].
Q3: Does PAA possess any notable biological activities?
A3: Yes, PAA demonstrates antifungal and cytotoxic properties. It also exhibits activity against certain drug-resistant tumor cell lines [, , , , , , , , , , ].
Q4: Is PAA effective against non-albicans Candida (NAC) species?
A4: Yes, PAA exhibits antifungal activity against prevalent NAC species such as C. tropicalis, C. parapsilosis complex, and C. glabrata [].
Q5: How does PAA impact Candida albicans biofilms?
A5: PAA alone inhibits Candida albicans biofilms and shows synergistic effects when combined with fluconazole. It disrupts biofilm formation by inhibiting adhesion and the yeast-to-hypha transition [].
Q6: Does PAA demonstrate synergistic effects with other antifungals?
A6: Yes, PAA displays a synergistic antifungal effect when combined with fluconazole, particularly against fluconazole-resistant C. tropicalis [].
Q7: How does PAA affect the cell structure of C. tropicalis?
A7: PAA causes detrimental effects on the cell membranes of C. tropicalis in a dose-dependent manner [].
Q8: What intracellular changes are observed in C. tropicalis upon PAA exposure?
A8: PAA exposure leads to increased vacuole formation and the development of autophagosomes within C. tropicalis cells [].
Q9: Does PAA induce autophagy in other cell types?
A9: Yes, PAA has been shown to induce autophagy in murine fibrosarcoma L929 cells, SW579 human thyroid squamous cell carcinoma cells, and MRC5 human lung fibroblast cells [, ].
Q10: What is known about the mechanism of action of PAA?
A10: PAA's mechanism of action involves multiple pathways. It disrupts ergosterol biosynthesis in fungi [], induces cell cycle arrest and apoptosis in various cancer cell lines [, , ], and activates protein kinase C (PKC) signaling, leading to autophagy and senescence in some cell types [].
Q11: Does PAA's activity vary depending on the type of cancer cell line?
A11: Yes, PAA induces apoptosis in various cancer cell lines, but in some cell lines, like L929 murine fibrosarcoma and SW579 human thyroid squamous cell carcinoma cells, it primarily induces autophagy [, ].
Q12: Does PAA interact with the death receptor pathway to induce apoptosis?
A12: While PAB induces apoptosis through death receptor 5 (DR5) in head and neck cancer cell lines, in MCF-7 cells, PAB-induced apoptosis appears to be independent of the Fas receptor pathway [, ].
Q13: How does the structure of PAA relate to its activity?
A13: Modifying PAA's structure, such as deacetylation or esterification, can significantly alter its activity. For instance, deacetyl Pseudolaric Acid B (PLAC) and Pseudolaric Acid B-O-β-D-glucoside (PLAG) show reduced or abolished activation of PPAR isoforms compared to PAA [].
Q14: Does PAA interact with peroxisome proliferator-activated receptors (PPARs)?
A14: Yes, PAA acts as a PPAR agonist, activating PPARα, PPARγ, and PPARδ isoforms [].
Q15: What is the molecular formula and weight of PAA?
A15: The molecular formula of PAA is C22H28O6, and its molecular weight is 388.46 g/mol [, ].
Q16: What spectroscopic techniques have been employed to elucidate the structure of PAA?
A16: Various spectroscopic methods, including IR, 1H NMR, 13C NMR, and X-ray diffraction, have been used to determine the structure of PAA and its derivatives [, , , , ].
Q17: Are there established analytical methods for quantifying PAA?
A17: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of PAA and related diterpenoids in plant materials and formulations [, ].
Q18: Have mass spectrometry techniques been used to study PAA?
A18: Yes, mass spectrometry, including high-resolution mass spectrometry and metastable ion analysis, has been used to study the fragmentation patterns and elucidate the structures of PAA and its derivatives [].
Q19: Have there been successful attempts to synthesize PAA?
A19: Yes, several total syntheses of PAA have been achieved, showcasing the complexity of its structure and the ingenuity of synthetic organic chemistry [, , , ].
Q20: What key synthetic strategies have been employed in the total synthesis of PAA?
A20: Key strategies in PAA synthesis include samarium diiodide-mediated intramolecular alkene-ketyl radical cyclization [], ring-closing metathesis (RCM) reactions [, ], and rhodium-mediated cycloadditions [].
Q21: What is known about the pharmacokinetics of PAA?
A21: While detailed pharmacokinetic data is limited, studies suggest that PAA undergoes metabolism, including hydrolysis and glucosylation. Pseudolaric Acid C2 appears to be the predominant metabolite detected in plasma, urine, bile, and feces [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



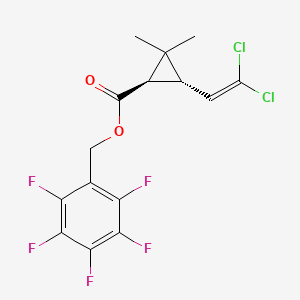
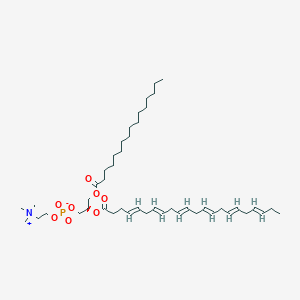
![2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1232572.png)
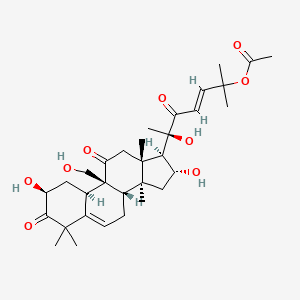
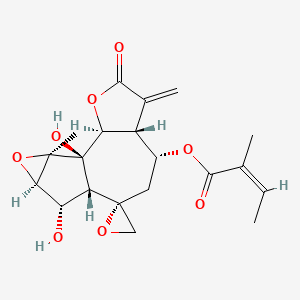
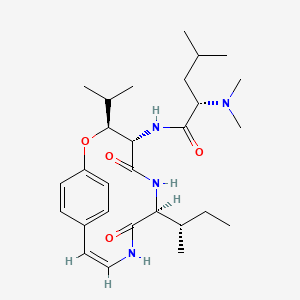
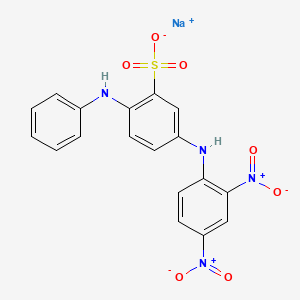
![6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-ethyl-1H-pyrimidine-2,4-dione](/img/structure/B1232582.png)
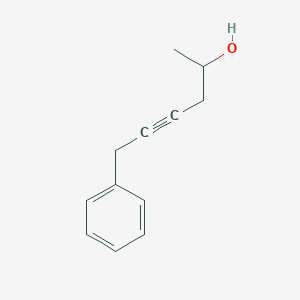
![1-[3,5-Bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one](/img/structure/B1232584.png)
![N-[(E)-(1-methylindol-3-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B1232585.png)
